molecular formula C16H20N4O2S B2979792 N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034444-39-6

N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No.: B2979792
CAS No.: 2034444-39-6
M. Wt: 332.42
InChI Key: HATQIRTWWZHNJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a complex organic compound that has garnered significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and tetrahydrothiophene intermediates, followed by their coupling with nicotinamide under specific reaction conditions. Common reagents used in these reactions include base catalysts, solvents like dichloromethane, and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form oxo derivatives.

    Reduction: The nitro group in the nicotinamide moiety can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and tetrahydrothiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield oxo-imidazole derivatives, while reduction of the nitro group results in amine derivatives.

Scientific Research Applications

N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities, while the nicotinamide moiety can interact with NAD+/NADH-dependent enzymes, affecting cellular redox states. The tetrahydrothiophene group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-imidazol-1-yl)propyl)-6-methoxynicotinamide
  • N-(3-(1H-imidazol-1-yl)propyl)-6-ethoxynicotinamide

Uniqueness

Compared to similar compounds, N-(3-(1H-imidazol-1-yl)propyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide stands out due to the presence of the tetrahydrothiophene moiety, which imparts unique chemical properties and potential biological activities. This structural difference can lead to variations in reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c21-16(18-5-1-7-20-8-6-17-12-20)13-2-3-15(19-10-13)22-14-4-9-23-11-14/h2-3,6,8,10,12,14H,1,4-5,7,9,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATQIRTWWZHNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=C(C=C2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.